molecular formula C74H117N21O20 B582740 alpha-CGRP (23-37) (human) CAS No. 145459-33-2

alpha-CGRP (23-37) (human)

Cat. No.: B582740
CAS No.: 145459-33-2
M. Wt: 1620.877
InChI Key: GPLZRETWKHAQIS-FGVYJWQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-calcitonin gene-related peptide (23-37) (human) is a fragment of the larger alpha-calcitonin gene-related peptide, which is a 37-amino acid neuropeptide. This peptide is part of the calcitonin family and is known for its potent vasodilatory effects. It is widely distributed in the central and peripheral nervous systems and plays a significant role in various physiological processes, including the regulation of vascular tone and nociception .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-calcitonin gene-related peptide (23-37) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of alpha-calcitonin gene-related peptide (23-37) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Alpha-calcitonin gene-related peptide (23-37) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .

Scientific Research Applications

Alpha-calcitonin gene-related peptide (23-37) (human) has numerous scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neuropeptide signaling and vascular regulation.

    Medicine: Explored as a potential therapeutic agent for conditions such as migraines and cardiovascular diseases due to its vasodilatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

Alpha-calcitonin gene-related peptide (23-37) (human) exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) in combination with receptor activity-modifying protein 1 (RAMP1). This receptor complex activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins and induces vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-calcitonin gene-related peptide (23-37) (human) is unique due to its specific sequence and potent vasodilatory effects. It is particularly significant in the context of migraine research and cardiovascular health, where it plays a crucial role in regulating vascular tone and nociception .

Properties

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLZRETWKHAQIS-FGVYJWQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H117N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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